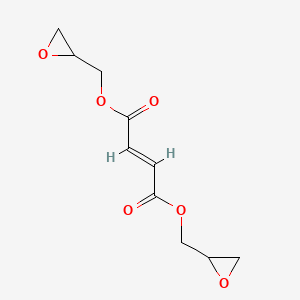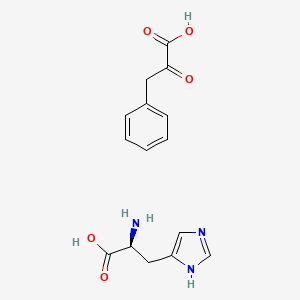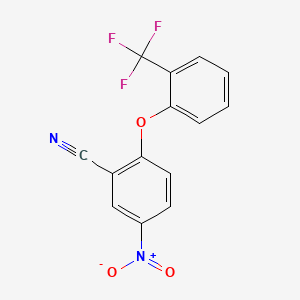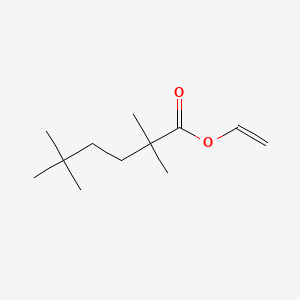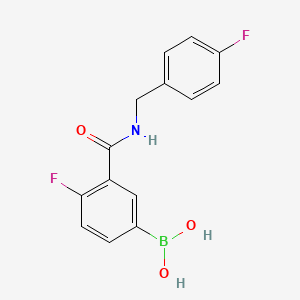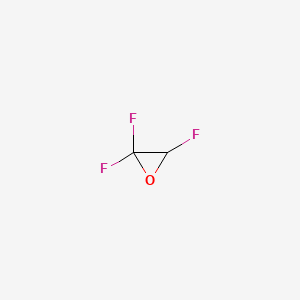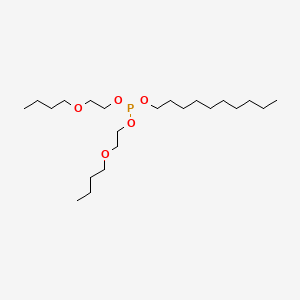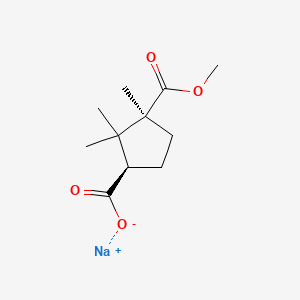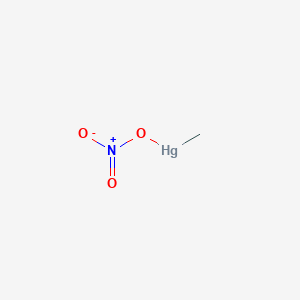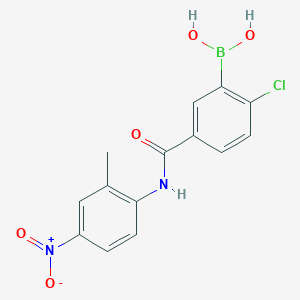
2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-aminobenzeneboronic acid with 2-methyl-4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with bases like potassium carbonate or sodium hydroxide in solvents like ethanol or toluene.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid primarily involves its reactivity as a boronic acid. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the substituents on the aromatic ring, which can influence the reactivity and selectivity of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(4-methyl-2-nitrophenylcarbamoyl)benzeneboronic acid
- 2-Chloro-4-methyl-5-nitropyridine
- 2-Chloro-4-nitrophenol
Uniqueness
2-Chloro-5-(2-methyl-4-nitrophenylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in selective coupling reactions and in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C14H12BClN2O5 |
|---|---|
Molekulargewicht |
334.52 g/mol |
IUPAC-Name |
[2-chloro-5-[(2-methyl-4-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BClN2O5/c1-8-6-10(18(22)23)3-5-13(8)17-14(19)9-2-4-12(16)11(7-9)15(20)21/h2-7,20-21H,1H3,(H,17,19) |
InChI-Schlüssel |
BZTFIWNAVUCHAU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


